molecular formula C19H23ClN2O3 B5990342 4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

Cat. No.: B5990342
M. Wt: 362.8 g/mol
InChI Key: WFONAKVSUCCKGU-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]benzamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide typically involves multiple steps. The process begins with the preparation of the tricyclo[3.3.1.1~3,7~]decane scaffold, which is achieved through a series of reactions including Diels-Alder and Conia-ene reactions . The key intermediate is then subjected to nitration and chlorination to introduce the nitro and chloro groups, respectively . Finally, the benzamide moiety is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitropyridine: Shares the nitro and chloro functional groups but lacks the tricyclic structure.

    Tricyclo[4.3.1.0~3,7~]decane derivatives: Similar tricyclic structure but different functional groups.

Uniqueness

The uniqueness of 4-chloro-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide lies in its combination of a tricyclic structure with nitro, chloro, and benzamide functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c1-11(19-8-12-4-13(9-19)6-14(5-12)10-19)21-18(23)15-2-3-16(20)17(7-15)22(24)25/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFONAKVSUCCKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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